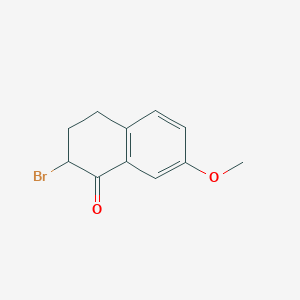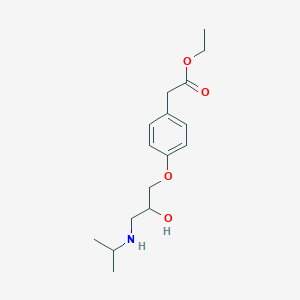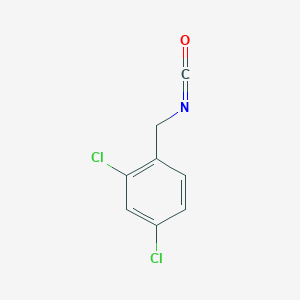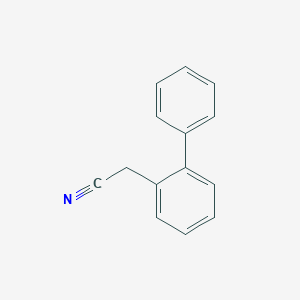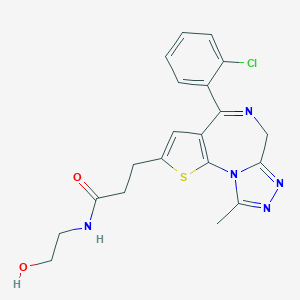
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a type of diazepine that has been synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been found to have several biochemical and physiological effects. The compound has been found to reduce anxiety, induce sedation, and promote sleep. It has also been found to have anticonvulsant properties. The compound has been found to have a short half-life and is rapidly metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has several advantages and limitations for lab experiments. The compound has been found to be effective in inducing sedation and reducing anxiety in animal models. It has also been found to have anticonvulsant properties. However, the compound has a short half-life and is rapidly metabolized in the liver, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for the study of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-. One potential direction is the further study of the compound's potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound's potential use in the treatment of epilepsy and other neurological disorders could also be explored. The development of new analogs of the compound with improved pharmacokinetic properties could also be an area of future research. Additionally, the study of the compound's effects on different GABA receptor subtypes could provide further insights into its mechanism of action.
Méthodes De Synthèse
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the use of specific chemical reagents and procedures. The synthesis process involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylthiazole to obtain 2-chloro-N-(2-hydroxyethyl)-5-methylthiazole-4-carboxamide. This compound is then reacted with 2-amino-1,3-thiazole to obtain 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide. The synthesis method has been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been studied for its potential applications in the field of medicine. This compound has been found to have anxiolytic and sedative properties. It has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propriétés
Numéro CAS |
105219-71-4 |
|---|---|
Formule moléculaire |
C20H20ClN5O2S |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-24-25-17-11-23-19(14-4-2-3-5-16(14)21)15-10-13(29-20(15)26(12)17)6-7-18(28)22-8-9-27/h2-5,10,27H,6-9,11H2,1H3,(H,22,28) |
Clé InChI |
XCIBCWSIJVNUEI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
Autres numéros CAS |
105219-71-4 |
Synonymes |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4- (2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



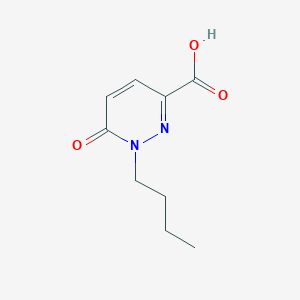
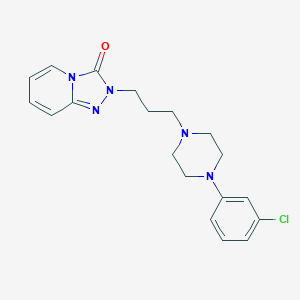
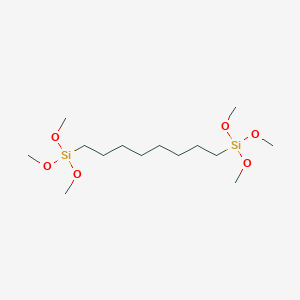
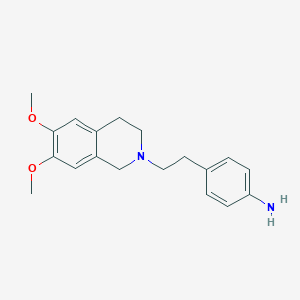
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)


